N-[(2-ethoxypyridin-3-yl)methyl]-3-methyl-2-(trifluoromethyl)morpholine-4-carboxamide
Description
N-[(2-ethoxypyridin-3-yl)methyl]-3-methyl-2-(trifluoromethyl)morpholine-4-carboxamide is a complex organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a morpholine ring substituted with a trifluoromethyl group and a carboxamide group, along with an ethoxypyridine moiety
Properties
IUPAC Name |
N-[(2-ethoxypyridin-3-yl)methyl]-3-methyl-2-(trifluoromethyl)morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3N3O3/c1-3-23-13-11(5-4-6-19-13)9-20-14(22)21-7-8-24-12(10(21)2)15(16,17)18/h4-6,10,12H,3,7-9H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMOEMPJIXHPSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)CNC(=O)N2CCOC(C2C)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-ethoxypyridin-3-yl)methyl]-3-methyl-2-(trifluoromethyl)morpholine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Ethoxypyridine Intermediate: The ethoxypyridine moiety can be synthesized by reacting 2-chloropyridine with ethanol in the presence of a base such as sodium ethoxide.
Formation of the Morpholine Intermediate: The morpholine ring can be constructed by reacting 3-methyl-2-(trifluoromethyl)aniline with ethylene oxide under acidic conditions.
Coupling Reaction: The final step involves coupling the ethoxypyridine intermediate with the morpholine intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2-ethoxypyridin-3-yl)methyl]-3-methyl-2-(trifluoromethyl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxypyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-[(2-ethoxypyridin-3-yl)methyl]-3-methyl-2-(trifluoromethyl)morpholine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(2-ethoxypyridin-3-yl)methyl]-3-methyl-2-(trifluoromethyl)morpholine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-methoxypyridin-3-yl)methyl]-3-methyl-2-(trifluoromethyl)morpholine-4-carboxamide
- N-[(2-chloropyridin-3-yl)methyl]-3-methyl-2-(trifluoromethyl)morpholine-4-carboxamide
Uniqueness
N-[(2-ethoxypyridin-3-yl)methyl]-3-methyl-2-(trifluoromethyl)morpholine-4-carboxamide is unique due to the presence of the ethoxypyridine moiety, which can impart different chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
